molecular formula C₄H₇¹⁵NO B1155912 Acetone Cyanohydrin-15N

Acetone Cyanohydrin-15N

Cat. No.: B1155912
M. Wt: 86.1
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties

This compound maintains the fundamental structural framework of its natural abundance counterpart, characterized by the general formula R₂C(OH)CN where both R groups are methyl substituents. The compound features a central carbon atom bearing both a hydroxyl group and a cyano group, with the nitrogen atom in the cyano functionality specifically being the nitrogen-15 isotope. The molecular structure can be represented as (CH₃)₂C(OH)C≡¹⁵N, where the triple bond between carbon and nitrogen-15 remains the defining characteristic of the cyano group functionality.

The physical properties of this compound closely mirror those of the natural abundance compound, with a boiling point of approximately 95 degrees Celsius and a melting point of negative 19 degrees Celsius. The density remains at 0.93 grams per cubic centimeter, and the compound maintains its characteristic solubility in water, though this solubility is accompanied by potential decomposition to form acetone and hydrogen cyanide. The vapor pressure at 20 degrees Celsius is maintained at 3.0 kilopascals, indicating similar volatility characteristics regardless of the isotopic substitution.

The most significant distinction lies in the nuclear magnetic resonance properties, where the nitrogen-15 nucleus exhibits a nuclear spin of one-half compared to the nuclear spin of one for nitrogen-14. This fundamental difference eliminates the quadrupolar interactions that complicate nitrogen-14 nuclear magnetic resonance spectroscopy, resulting in significantly narrower line widths and improved spectral resolution. The nitrogen-15 isotope presents one of the lowest thermal neutron capture cross sections of all isotopes, making it particularly suitable for various analytical applications.

The compound exists as a colorless to slightly yellowish liquid under standard conditions, with the isotopic substitution having no appreciable effect on its visual appearance or basic physical characteristics. The chemical reactivity patterns remain essentially unchanged, with the compound continuing to serve as an effective source of hydrogen cyanide through various elimination reactions and maintaining its capacity for transhydrocyanation processes.

Historical Context and Development

The development of this compound emerged from the broader evolution of isotopic labeling techniques in chemical research during the mid-to-late twentieth century. The foundational understanding of cyanohydrin chemistry was established in the nineteenth century with the Strecker reaction, which demonstrated the utility of cyanohydrins in amino acid synthesis. However, the specific application of nitrogen-15 labeling to acetone cyanohydrin represents a more recent advancement driven by the growing sophistication of nuclear magnetic resonance spectroscopy and mechanistic organic chemistry.

The synthesis of nitrogen-15 labeled compounds gained prominence as researchers recognized the analytical advantages offered by this stable isotope. Early work in the field focused on developing efficient methods for incorporating nitrogen-15 into various chemical frameworks, with particular attention to compounds that could serve as versatile synthetic intermediates. The preparation of nitrogen-15 labeled acetone cyanohydrin followed established protocols for the natural abundance compound, utilizing isotopically enriched starting materials such as potassium cyanide-15N or sodium cyanide-15N.

Research groups in the 1980s and 1990s began systematically exploring the applications of nitrogen-15 labeled cyanohydrins in mechanistic studies. These investigations revealed the compound's exceptional utility in elucidating reaction pathways, particularly in heterocyclic chemistry where the fate of nitrogen atoms during chemical transformations could be precisely tracked. The development coincided with advances in nuclear magnetic resonance instrumentation that made nitrogen-15 spectroscopy more accessible to synthetic chemists.

The compound gained particular significance in the pharmaceutical industry, where isotopic labeling became essential for drug metabolism studies and synthetic route optimization. Industrial applications expanded as researchers recognized that this compound could provide unprecedented insights into the mechanisms of methyl methacrylate production and other large-scale chemical processes. This historical progression reflects the broader trend toward more sophisticated analytical tools in chemical research and industrial development.

Nomenclature and Classification as a Tertiary Alcohol

This compound is systematically named as 2-hydroxy-2-methylpropane(¹⁵N)nitrile according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative systematic names include propanenitrile-15N, 2-hydroxy-2-methyl, reflecting the compound's structural characteristics and isotopic composition. The compound is also referred to as 2-hydroxy-2-methylpropanenitrile-15N in various chemical databases and research literature.

The classification of this compound as a tertiary alcohol derives from the structural arrangement around the central carbon atom bearing the hydroxyl group. In this configuration, the hydroxyl-bearing carbon is bonded to three carbon atoms: two methyl groups and one carbon from the cyano group, satisfying the definition of a tertiary alcohol as R₃COH where R represents non-hydrogen substituents. This classification places the compound within the broader category of tertiary alcohols, which exhibit distinct reactivity patterns compared to primary and secondary alcohols.

The tertiary alcohol classification has significant implications for the compound's chemical behavior, particularly regarding oxidation resistance and substitution reaction mechanisms. Unlike primary and secondary alcohols, tertiary alcohols cannot undergo oxidation to form aldehydes or ketones under typical conditions, instead tending to undergo elimination reactions or substitution processes. This characteristic contributes to the stability of the hydroxyl functionality in this compound under many reaction conditions.

The cyanohydrin functional group represents a specialized subset of compounds containing both hydroxyl and cyano groups attached to the same carbon atom. This dual functionality imparts unique reactivity characteristics, enabling the compound to participate in various synthetic transformations while maintaining the structural integrity necessary for isotopic labeling studies. The nomenclature reflects both the alcohol character and the nitrile functionality, providing a comprehensive description of the compound's chemical identity.

Significance in Chemical Research and Industry

This compound occupies a pivotal position in modern chemical research, serving as an indispensable tool for mechanistic investigations and synthetic pathway elucidation. The compound's primary significance lies in its application to nuclear magnetic resonance spectroscopy studies, where the nitrogen-15 nucleus provides exceptional analytical capabilities for tracking nitrogen-containing functional groups through complex chemical transformations. Research groups have extensively utilized this compound to investigate heterocyclic chemistry, particularly in studies of ring-chain tautomerism and cyclization reactions where the fate of nitrogen atoms must be precisely determined.

In pharmaceutical research, this compound has emerged as a crucial component in drug discovery and development processes. The compound serves as a precursor for synthesizing nitrogen-15 labeled amino acids through Strecker reaction protocols, enabling researchers to study protein metabolism and drug-target interactions with unprecedented precision. The isotopic labeling facilitates detailed investigation of biological pathways and provides essential data for regulatory submissions regarding drug metabolism and pharmacokinetics.

Industrial applications of this compound extend beyond basic research into process optimization and quality control. Chemical manufacturers employ the compound to investigate the mechanisms of methyl methacrylate production, leading to improved catalyst design and reaction conditions. The ability to track nitrogen atoms through industrial processes has resulted in enhanced understanding of side reactions and impurity formation, ultimately contributing to more efficient and environmentally sustainable manufacturing practices.

The compound's role in advanced synthetic methodology development cannot be overstated, particularly in the context of asymmetric synthesis and catalysis. Researchers have utilized this compound to elucidate the mechanisms of copper-catalyzed hydrocyanation reactions and other metal-catalyzed processes. These mechanistic insights have facilitated the development of more selective and efficient synthetic methods, benefiting both academic research and industrial synthesis.

Academic institutions worldwide have incorporated this compound into advanced organic chemistry curricula, recognizing its educational value in demonstrating isotopic labeling techniques and nuclear magnetic resonance applications. The compound serves as an excellent example of how isotopic substitution can provide profound insights into chemical reactivity and molecular behavior without significantly altering the fundamental chemical properties of the target molecule.

Comparison Between Natural Abundance and 15N-Enriched Forms

The fundamental distinction between natural abundance acetone cyanohydrin and its nitrogen-15 enriched counterpart lies in the nuclear properties of the nitrogen atom within the cyano group. Natural nitrogen consists predominantly of nitrogen-14, comprising 99.636% of naturally occurring nitrogen, with nitrogen-15 representing only 0.364% of the natural isotopic composition. This dramatic difference in abundance necessitates synthetic enrichment processes to obtain this compound in useful quantities for research applications.

Nuclear magnetic resonance spectroscopy reveals the most pronounced differences between these two forms of the compound. Nitrogen-14 possesses a nuclear spin of one and exhibits quadrupolar interactions that result in broad, often poorly resolved spectral lines. In contrast, nitrogen-15 has a nuclear spin of one-half, eliminating quadrupolar effects and producing sharp, well-resolved signals that are significantly more amenable to detailed spectroscopic analysis. This fundamental difference makes nitrogen-15 nuclear magnetic resonance spectroscopy a powerful analytical tool for structural determination and mechanistic studies.

The chemical reactivity patterns of both forms remain essentially identical under normal laboratory conditions, with isotopic effects being minimal for most synthetic transformations. Both compounds undergo the same fundamental reactions, including transhydrocyanation processes, hydrolysis reactions, and various substitution mechanisms. The primary observable differences in reactivity manifest as subtle kinetic isotope effects, where the heavier nitrogen-15 atom may slightly alter reaction rates compared to nitrogen-14, though these effects are typically small and require careful measurement to detect.

From a practical standpoint, the cost and availability of these compounds differ significantly. Natural abundance acetone cyanohydrin is readily available as a commercial chemical and is produced on an industrial scale for various applications. This compound, conversely, requires specialized synthesis using isotopically enriched starting materials, making it considerably more expensive and typically available only in smaller quantities. This cost differential limits the routine use of the nitrogen-15 labeled compound to applications where its unique analytical properties provide essential information not obtainable through other means.

Property Natural Abundance Form ¹⁵N-Enriched Form
Molecular Weight 85.1045 g/mol 86.099 g/mol
Nitrogen Isotope ¹⁴N (99.6%) ¹⁵N (>95% enriched)
Nuclear Spin 1 (quadrupolar) 1/2 (non-quadrupolar)
NMR Line Width Broad due to quadrupolar effects Sharp, well-resolved
Chemical Reactivity Standard reactivity patterns Identical patterns with minor isotope effects
Commercial Availability Readily available, industrial scale Specialized synthesis, limited quantities
Cost Moderate industrial chemical pricing Significantly elevated due to enrichment
Primary Applications Industrial processes, routine synthesis Mechanistic studies, NMR investigations

The analytical applications represent the most significant differentiation between these two forms of acetone cyanohydrin. While the natural abundance compound serves effectively in most synthetic applications and industrial processes, the nitrogen-15 enriched form provides unique capabilities for advanced spectroscopic investigations and mechanistic studies that would be impossible or impractical with the natural abundance material. This complementary relationship ensures that both forms maintain important roles in modern chemical research and industrial applications.

Properties

Molecular Formula

C₄H₇¹⁵NO

Molecular Weight

86.1

Synonyms

2-Hydroxy-2-methypropanenitrile-15N;  2-Cyano-2-hydroxypropane-15N;  2-Cyano-2-propanol-15N;  2-Hydroxy-2-cyanopropane-15N;  2-Hydroxy-2-methylpropanenitrile-15N;  2-Hydroxy-2-methylpropionitrile-15N;  2-Hydroxyisobutyronitrile-15N;  2-Methyl-2-hydroxypropa

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Chemical Production
Acetone cyanohydrin-15N serves as a crucial intermediate in the synthesis of methacrylic acid and its derivatives. This includes the production of methacrylate esters, which are widely used in the manufacture of polymers and resins. The compound's reactivity facilitates the formation of complex molecular structures essential for various industrial applications .

Synthesis of Pharmaceuticals
The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of chiral compounds. It enables the creation of enantiopure molecules, which are vital for developing drugs with specific biological activities. The use of this compound allows researchers to trace and understand metabolic pathways more effectively due to its isotopic labeling .

Environmental Studies

Tracing Environmental Pathways
The nitrogen-15 isotope in this compound is beneficial for environmental studies, particularly in tracing nitrogen cycles and understanding the behavior of nitrogenous compounds in ecosystems. Its use in soil and water studies helps elucidate the effects of agricultural practices on nitrogen dynamics, contributing to sustainable farming methodologies .

Toxicological Research

Assessment of Toxicity
Research has demonstrated that acetone cyanohydrin exhibits significant toxicity, which necessitates careful handling and risk assessment. Studies involving laboratory animals have shown various pathological effects following exposure to acetone cyanohydrin, including neurological symptoms and organ damage. For instance, one study reported that high doses led to convulsions and mortality among test subjects .

Study TypeSpeciesDose (µmol)Observed EffectsReference
Acute ToxicitySwiss Rats100Staggering gait, prostration, convulsions
Subchronic ExposureSprague-Dawley RatsVariesIncreased liver weight; mortality at higher doses
Developmental StudyCD Rats0-10No malformations observed at low doses

Case Studies

  • Pharmaceutical Applications
    A study demonstrated the effectiveness of this compound in synthesizing optically active compounds through enzymatic reactions. The isotopic labeling facilitated tracking during synthesis processes, enhancing yield and purity assessments .
  • Environmental Impact Assessment
    Research utilizing this compound has provided insights into the degradation pathways of nitrogenous pollutants in aquatic systems. This work is crucial for developing strategies to mitigate environmental contamination from agricultural runoff .
  • Toxicological Evaluation
    A comprehensive evaluation of acetone cyanohydrin's toxicity highlighted its potential risks associated with chronic exposure. Findings indicated that long-term consumption could lead to severe health impacts, emphasizing the need for regulatory measures when handling this compound .

Comparison with Similar Compounds

Comparison with Non-Isotopic Acetone Cyanohydrin

Key Differences

Property Acetone Cyanohydrin (ACH) Acetone Cyanohydrin-15N (ACH-15N)
Molecular Formula C₄H₇NO C₄H₇^15NO
Isotopic Purity Natural abundance (99.6% 14N) ≥98% 15N enrichment
NMR Detectability Weak 14N signal Enhanced 15N signal resolution
Applications Industrial synthesis Isotopic tracing, metabolic studies
  • Spectroscopic Behavior: The 15N label in ACH-15N enables precise detection via 15N NMR, with chemical shifts typically in the range of 20–40 ppm for nitrile groups, comparable to 15N-labeled amino acids like glycine-15N (30.33 ppm) or ammonium (20.46 ppm) . In contrast, non-labeled ACH is challenging to analyze via NMR due to the low sensitivity of 14N.
  • Thermodynamic Stability: Isotopic substitution introduces minor differences in bond strength (e.g., C≡15N vs.

Comparison with Other Cyanohydrins

Mandelonitrile and Glycolonitrile

Property ACH-15N Mandelonitrile Glycolonitrile
Formula (CH₃)₂C(OH)CN C₆H₅CH(OH)CN HOCH₂CN
Stability Moderate (prone to HCN release) Low (readily hydrolyzes) High (stable in acidic conditions)
Applications Tracer studies Cyanogenic glycoside precursor Pharmaceutical intermediates
  • Reactivity: ACH-15N, like non-labeled ACH, decomposes under basic conditions to release H15CN, a property exploited in controlled cyanide delivery. Mandelonitrile, found in almonds, releases HCN upon enzymatic hydrolysis, while glycolonitrile is more stable and used in drug synthesis .
  • Toxicity: All cyanohydrins release toxic cyanide, but ACH-15N’s isotopic labeling allows safer tracking in biological systems compared to non-labeled variants .

Comparison with Other 15N-Labeled Compounds

L-Alanine-15N and Glycine-15N

Property ACH-15N L-Alanine-15N Glycine-15N
15N Position Cyanide group Amino group Amino group
NMR Shift (ppm) ~30–40 (estimated) 40.02 30.33
Primary Use Reaction mechanisms Protein NMR/metabolism SILAC (metabolic labeling)
  • Synthesis Complexity: ACH-15N requires 15N-enriched HCN, while amino acids like L-alanine-15N are biosynthesized using 15N-containing media .
  • Metabolic Tracking: Glycine-15N is widely used in stable isotope labeling by amino acids in cell culture (SILAC), whereas ACH-15N is niche, focusing on nitrile pathway elucidation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Acetone Cyanohydrin-15N in laboratory settings?

  • Methodological Answer : Synthesis typically involves the nucleophilic addition of hydrogen cyanide (HCN) to acetone under basic catalysis, with isotopic labeling (15N) introduced via enriched precursors. Critical steps include:

  • Maintaining pH control to stabilize HCN and prevent premature decomposition .
  • Using anhydrous conditions to avoid hydrolysis of the cyanohydrin product .
  • Validating isotopic incorporation via mass spectrometry or NMR spectroscopy .
    • Safety Note : Due to HCN toxicity, use closed systems and real-time gas detection. Refer to OSHA guidelines for handling cyanide precursors .

Q. How does this compound decompose under varying experimental conditions?

  • Methodological Answer : Decomposition pathways depend on pH and temperature:

  • Acidic conditions : Rapid hydrolysis to acetone and HCN, with first-order kinetics. Monitor via FTIR or GC-MS to track HCN release .
  • Basic conditions : Formation of cyanide ions and acetone derivatives. Use ion chromatography to quantify CN− .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >95°C instability) .

Q. What analytical techniques are optimal for characterizing this compound purity and isotopic enrichment?

  • Methodological Answer :

  • LC-MS/MS : Quantifies isotopic ratio (14N vs. 15N) with high sensitivity .
  • NMR Spectroscopy : 13C and 15N NMR confirm structural integrity and isotopic labeling .
  • Karl Fischer Titration : Measures residual water to assess hydrolysis risk during storage .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer :

  • Data Cross-Validation : Compare in vitro (e.g., Ehrlich ascites tumor cell viability ) and in vivo datasets (e.g., EPA subchronic toxicity studies ). Discrepancies may arise from:

  • Differences in exposure duration or dosage calibration.
  • Variability in metabolic activation systems (e.g., S9 liver fractions).
  • Statistical Reanalysis : Apply benchmark dose modeling (BMDL) to harmonize NOAEL/LOAEL values from heterogeneous studies .

Q. What experimental design principles mitigate risks when studying this compound’s reactivity with metals?

  • Methodological Answer :

  • Compatibility Screening : Pre-test reactivity with common lab metals (e.g., aluminum, stainless steel) using microcalorimetry to detect exothermic reactions .
  • Controlled Atmosphere : Use gloveboxes under inert gas (N2/Ar) to prevent catalytic decomposition .
  • Real-Time Monitoring : Employ Raman spectroscopy to detect intermediate metal-cyanide complexes .

Q. How can isotopic labeling (15N) in Acetone Cyanohydrin improve traceability in metabolic pathway studies?

  • Methodological Answer :

  • Tracer Experiments : Administer 15N-labeled cyanohydrin to cell cultures and track incorporation into amino acids (e.g., glycine) via LC-HRMS .
  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of 14N vs. 15N derivatives to elucidate enzymatic processing mechanisms .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Preferred over NOAEL/LOAEL for continuous data, as it quantifies uncertainty intervals (e.g., 95% BMDL) .
  • Multivariate Regression : Adjust for covariates like cell line variability (e.g., lymphocyte vs. tumor cell responses ).

Q. How should researchers document and archive raw data for reproducibility in cyanohydrin studies?

  • Methodological Answer :

  • FAIR Principles : Store datasets in repositories (e.g., Zenodo) with metadata on instrumentation (e.g., GC column type), calibration standards, and isotopic enrichment levels .
  • Appendix Inclusion : Place large datasets (e.g., reaction kinetics tables) in appendices, referencing key trends in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.